4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by its molecular formula C₈H₇BrN₂S. It belongs to the benzothiazole family, which consists of a benzene ring fused to a thiazole ring. This compound features a bromine atom at the 4-position and a methyl group at the 6-position of the benzothiazole structure. The presence of these substituents contributes to its unique chemical properties and biological activities, making it an important compound in various fields, including medicinal chemistry and materials science .
As information on 4-bromo-6-methyl-1,3-benzothiazol-2-amine is limited, it is advisable to handle it with caution assuming similar properties to other bromo-substituted aromatic compounds. This includes:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Sodium azide, potassium thiocyanate under basic conditions |
The biological activity of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine has been extensively studied. It exhibits potential anticancer and antimicrobial properties. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents .
The synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine typically involves:
For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving higher yields and purity. Continuous flow reactors and automated systems may enhance efficiency during large-scale synthesis .
4-Bromo-6-methyl-1,3-benzothiazol-2-amine finds applications in various fields:
Studies on the interactions of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine with various biological targets have revealed its potential as an inhibitor in different enzymatic pathways. These interactions are critical for understanding its role in therapeutic applications and its mechanism of action against specific diseases .
Several compounds share structural similarities with 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-4-bromo-6-nitrobenzothiazole | C₇H₄BrN₃O₂S | Contains a nitro group which may enhance reactivity |
| 6-Bromo-4-methylbenzothiazole | C₈H₇BrN₂S | Lacks amino functionality but retains similar reactivity |
| Benzimidazoles | Varies | Exhibits similar biological properties but differs in structure |
The uniqueness of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine lies in its specific substitution pattern involving both bromine and methyl groups on the benzothiazole framework. This particular arrangement contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
The systematic IUPAC nomenclature for this heterocyclic aromatic compound is 4-bromo-6-methyl-1,3-benzothiazol-2-amine [1] [2] [3]. This nomenclature clearly indicates the positions of the bromine atom at position 4, the methyl group at position 6, and the amine functional group at position 2 of the benzothiazole ring system [4] [5]. The compound belongs to the benzothiazole family, which consists of a benzene ring fused to a thiazole ring containing both sulfur and nitrogen heteroatoms [3] [6].
The compound is known by several systematic and common synonyms in chemical literature and commercial databases. The most widely recognized alternative names include:
These synonyms reflect different naming conventions used across various chemical databases and commercial suppliers [7] [6]. The bracketed notation [d] in some synonyms indicates the fused benzene ring arrangement in the benzothiazole structure [3] [8].
The International Chemical Identifier (InChI) for 4-bromo-6-methyl-1,3-benzothiazol-2-amine is:
InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) [1] [2] [4]
The corresponding InChIKey, which serves as a compact, fixed-length representation of the InChI, is:
PBKFYZMSNJCLOA-UHFFFAOYSA-N [1] [2] [4] [13]
These identifiers provide a standardized method for representing the compound's molecular structure and enable precise database searches and chemical informatics applications [4] [14]. The InChI format encodes the molecular connectivity, while the InChIKey provides a hashed version suitable for database indexing [1] [13].
The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is:
CC1=CC2=C(C(=C1)Br)N=C(S2)N [15] [1] [4]
This linear notation concisely represents the molecular structure, indicating the methyl group (CC), the aromatic ring system, the bromine substitution (Br), and the amino group (N) [15] [13]. The SMILES format is widely used in cheminformatics applications for structure searching, similarity analysis, and computational chemistry studies [15] [4].
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₈H₇BrN₂S [1] [3] [8] |
| Molecular Weight | 243.12 g/mol [10] [3] [8] |
| IUPAC Name | 4-bromo-6-methyl-1,3-benzothiazol-2-amine [1] [4] |
| CAS Number | 76996-16-2 [1] [3] [8] |
| PubChem CID | 3278634 [1] |
| MDL Number | MFCD02664332 [10] [8] [4] |
| InChI | InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) [1] [4] |
| InChIKey | PBKFYZMSNJCLOA-UHFFFAOYSA-N [1] [4] |
| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N [15] [1] |
| Database/Registry | Identifier | Description |
|---|---|---|
| DTXSID | DTXSID60390974 [1] | DSSTox Substance ID - EPA database identifier |
| DTXCID | DTXCID10341835 [1] | DSSTox Chemical ID - EPA database identifier |
| MDL Number | MFCD02664332 [10] [8] | MDL Information Systems identifier |
| EPA CompTox | DTXSID60390974 [1] | EPA Computational Toxicology database |